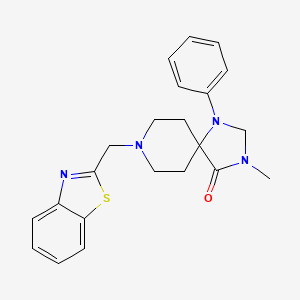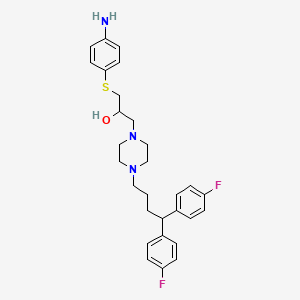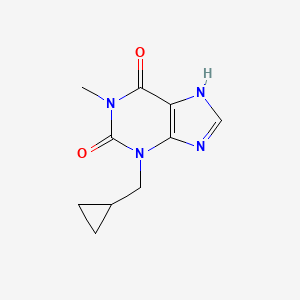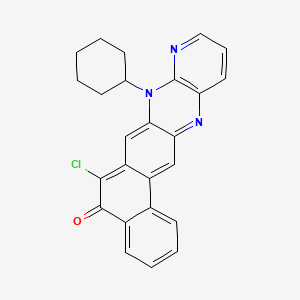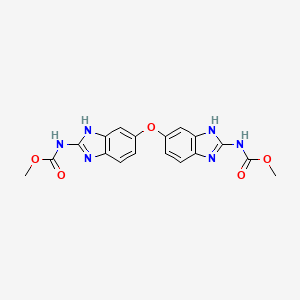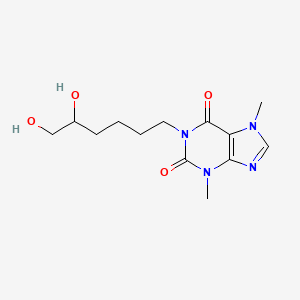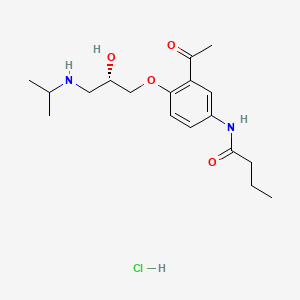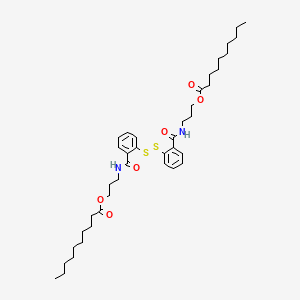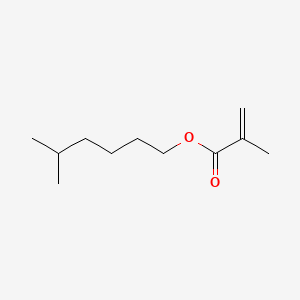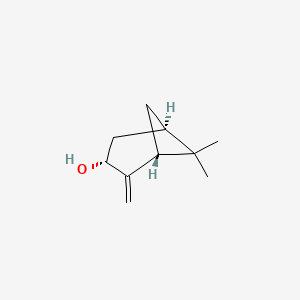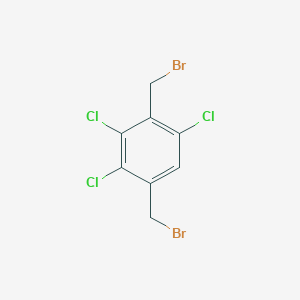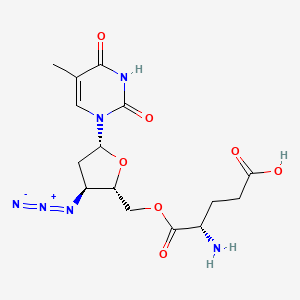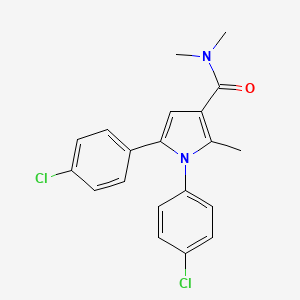
1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-N,N,2-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-N,N,2-trimethyl- is a complex organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This specific compound is characterized by the presence of two 4-chlorophenyl groups and three methyl groups attached to the pyrrole ring
Métodos De Preparación
The synthesis of 1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-N,N,2-trimethyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-carbamoylpyrroles with aldehydes in the presence of ammonium acetate as a promoter. This reaction is typically carried out in a green solvent such as poly(ethylene glycol)-400 at elevated temperatures (around 100°C) to yield the desired product in good to excellent yields . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-N,N,2-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the aromatic rings. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-N,N,2-trimethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-N,N,2-trimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-N,N,2-trimethyl- can be compared with other similar compounds, such as:
Pyrrole-3-carboxamide derivatives: These compounds share the pyrrole core but differ in the substituents attached to the ring.
Chlorophenyl-substituted pyrroles: These compounds have chlorophenyl groups attached to the pyrrole ring but may lack the additional methyl groups.
Trimethyl-substituted pyrroles: These compounds have three methyl groups attached to the pyrrole ring but may lack the chlorophenyl groups. The uniqueness of 1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-N,N,2-trimethyl- lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
146204-81-1 |
|---|---|
Fórmula molecular |
C20H18Cl2N2O |
Peso molecular |
373.3 g/mol |
Nombre IUPAC |
1,5-bis(4-chlorophenyl)-N,N,2-trimethylpyrrole-3-carboxamide |
InChI |
InChI=1S/C20H18Cl2N2O/c1-13-18(20(25)23(2)3)12-19(14-4-6-15(21)7-5-14)24(13)17-10-8-16(22)9-11-17/h4-12H,1-3H3 |
Clave InChI |
RIWASZDZDGCICJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


